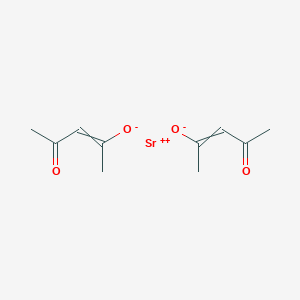
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BDMC and has been studied extensively due to its unique properties. In
作用機序
The mechanism of action of BDMC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. BDMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. BDMC has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
実験室実験の利点と制限
BDMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective against various cancer cell lines and animal models. However, there are also some limitations to its use. BDMC is not very soluble in water, which can make it difficult to work with in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of BDMC. One area of research is the development of more efficient synthesis methods for BDMC. Another area of research is the study of BDMC's potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more effective delivery methods for BDMC could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, BDMC is a chemical compound with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its potential applications in other diseases.
合成法
BDMC can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(2-hydroxyethyl) morpholine with ethyl chloroformate in the presence of sodium carbonate. The resulting product is then treated with sodium hydroxide and 1,4-benzoquinone to yield BDMC. Other methods involve the use of different reagents and reaction conditions.
科学的研究の応用
BDMC has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has been found to be effective against various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
特性
CAS番号 |
13887-56-4 |
|---|---|
分子式 |
C15H19NO6 |
分子量 |
309.31 g/mol |
IUPAC名 |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19NO6/c17-11(9-21-15(18)16-5-7-19-8-6-16)14-10-20-12-3-1-2-4-13(12)22-14/h1-4,11,14,17H,5-10H2 |
InChIキー |
BXAMNJMZOGPUMG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
正規SMILES |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
同義語 |
4-Morpholinecarboxylic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
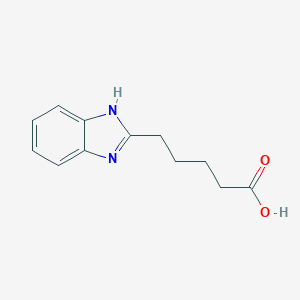


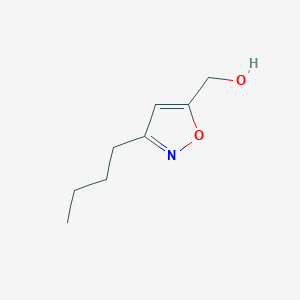
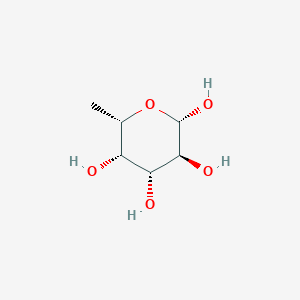
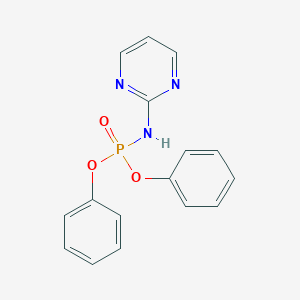

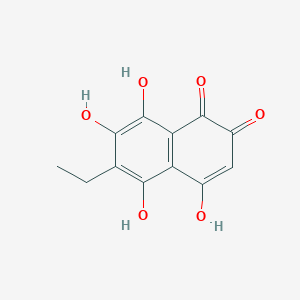


![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
